8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine
Overview
Description
8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine is a heterocyclic compound with the molecular formula C6H5N5O2 and a molecular weight of 179.14 g/mol . This compound is characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring, with a methyl group at the 8th position and a nitro group at the 6th position
Preparation Methods
The synthesis of 8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials, such as 2,6-dichloro-3,5-dinitropyridine.
Azidonation: The starting material undergoes azidonation to introduce azide groups.
Ring Closure: The azide groups undergo ring closure to form the tetrazole ring.
Final Modifications: Further modifications, such as methylation and nitration, are performed to obtain the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The tetrazole ring may also participate in binding interactions with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
4-Amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide: This compound has a similar fused ring system but different functional groups, leading to distinct properties and applications.
Tetrazolo[1,5-a]pyridine derivatives: Various derivatives with different substituents at the tetrazole and pyridine rings exhibit unique chemical and biological properties.
Properties
IUPAC Name |
8-methyl-6-nitrotetrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c1-4-2-5(11(12)13)3-10-6(4)7-8-9-10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXSHJBYKGYDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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